molecular formula C15H24ClNO5 B14709848 alpha-(3,4,5-Trimethoxyphenyl)-4-morpholineethanol hydrochloride CAS No. 23771-25-7

alpha-(3,4,5-Trimethoxyphenyl)-4-morpholineethanol hydrochloride

Cat. No.: B14709848
CAS No.: 23771-25-7
M. Wt: 333.81 g/mol
InChI Key: NBZHVJOCPIMXEO-UHFFFAOYSA-N
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Description

Alpha-(3,4,5-Trimethoxyphenyl)-4-morpholineethanol hydrochloride is a chemical compound that features a trimethoxyphenyl group, a morpholine ring, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(3,4,5-Trimethoxyphenyl)-4-morpholineethanol hydrochloride typically involves the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzaldehyde, undergoes a reaction with an appropriate amine to form the corresponding imine.

    Reduction: The imine is then reduced to the amine using a reducing agent such as sodium borohydride.

    Morpholine Ring Formation: The amine is reacted with an epoxide to form the morpholine ring.

    Hydrochloride Salt Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic ring or the morpholine ring, leading to various reduced derivatives.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced aromatic or morpholine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenethylamine: Shares the trimethoxyphenyl group but lacks the morpholine ring and ethanol moiety.

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound, featuring the same aromatic ring structure.

    Morpholine: Contains the morpholine ring but lacks the trimethoxyphenyl group and ethanol moiety.

Uniqueness

Alpha-(3,4,5-Trimethoxyphenyl)-4-morpholineethanol hydrochloride is unique due to its combination of the trimethoxyphenyl group, morpholine ring, and ethanol moiety. This unique structure contributes to its diverse bioactivity and potential therapeutic applications, distinguishing it from other similar compounds .

Properties

CAS No.

23771-25-7

Molecular Formula

C15H24ClNO5

Molecular Weight

333.81 g/mol

IUPAC Name

2-morpholin-4-yl-1-(3,4,5-trimethoxyphenyl)ethanol;hydrochloride

InChI

InChI=1S/C15H23NO5.ClH/c1-18-13-8-11(9-14(19-2)15(13)20-3)12(17)10-16-4-6-21-7-5-16;/h8-9,12,17H,4-7,10H2,1-3H3;1H

InChI Key

NBZHVJOCPIMXEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CN2CCOCC2)O.Cl

Origin of Product

United States

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